2-Phenylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

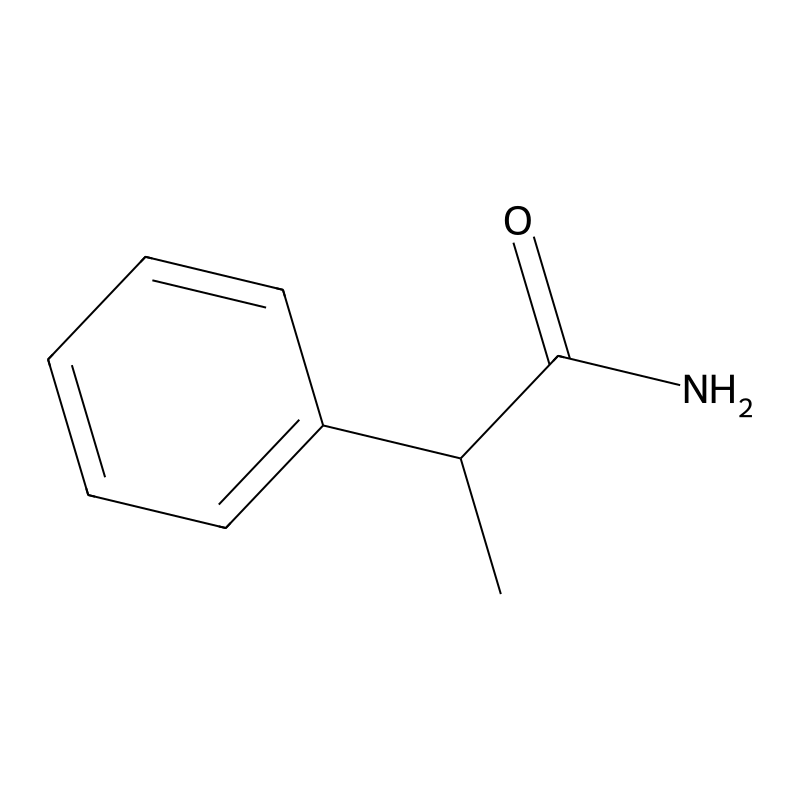

2-Phenylpropanamide, also known as N-phenylpropanamide, is an organic compound with the molecular formula . It consists of a propanamide backbone with a phenyl group attached to the nitrogen atom. This compound is characterized by its amide functional group, which plays a significant role in its chemical reactivity and biological activity.

2-Phenylpropanamide can undergo several chemical transformations, primarily due to its amide group. Key reactions include:

- Reduction: The conversion of 2-phenylpropanamide to 2-phenylpropanamine can be effectively achieved using lithium aluminum hydride in ether. This reaction selectively reduces the carbonyl group of the amide without affecting the aromatic ring .

- Hofmann Rearrangement: Treatment with bromine in aqueous sodium hydroxide can convert 2-phenylpropanamide into 1-phenylethanamine, demonstrating the compound's potential for rearrangement reactions .

The biological activity of 2-phenylpropanamide has garnered interest in pharmacological studies. It exhibits properties that may influence various biological pathways, including:

- Antinociceptive Effects: Some studies suggest that derivatives of 2-phenylpropanamide may possess pain-relieving properties, making them candidates for further investigation in pain management therapies.

- Neuroprotective Activity: Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing 2-phenylpropanamide:

- From Phenylacetic Acid: By reacting phenylacetic acid with thionyl chloride to form phenylacetyl chloride, followed by reaction with ammonia or an amine.

- Via Friedel-Crafts Acylation: This involves the acylation of benzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst.

- Direct Amide Formation: The reaction of propanoic acid with aniline under dehydrating conditions can yield 2-phenylpropanamide directly.

2-Phenylpropanamide finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting pain and inflammation.

- Chemical Industry: Used as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 2-phenylpropanamide with other compounds are crucial for understanding its reactivity and potential applications:

- Complex Formation: Research indicates that 2-phenylpropanamide can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.

- Drug

Several compounds share structural similarities with 2-phenylpropanamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | Amide | Used as a solvent and reagent in organic synthesis. |

| Phenethylamine | Aminoalkane | Known for its stimulant properties; lacks the carbonyl group. |

| N-Benzylaniline | Amine | Contains an amine group instead of an amide; used in dye production. |

Uniqueness of 2-Phenylpropanamide

What distinguishes 2-phenylpropanamide from similar compounds is its specific structural arrangement that combines both aromaticity and an amide functional group, allowing it to participate in unique

Synthetic Routes

Ni-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for constructing 2-phenylpropanamide through C–N bond activation. A seminal approach involves the coupling of arylboronic acids with 2-bromopropanamide derivatives. For example, N-benzyl-2-bromo-N-phenylpropionamide reacts with phenylboronic acid in the presence of Ni(COD)₂ and a chiral 1,2-diamine ligand, achieving 75% yield with >98% enantiomeric excess (ee) under mild conditions (0–25°C, THF solvent). Key mechanistic steps include:

- Oxidative Addition: Ni(0) inserts into the C–Br bond of the amide substrate.

- Transmetallation: Arylboronic acid transfers its aryl group to the Ni center.

- Reductive Elimination: The C–C bond forms, releasing the coupled product.

This method excels in stereochemical control, making it ideal for synthesizing enantiopure derivatives. Substrate scope extends to electron-deficient arylboronic acids, though sterically hindered variants require elevated temperatures (60–80°C).

Direct Amidation via SOCl₂-Mediated Activation

A classical route involves converting 2-phenylpropanoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by ammonolysis:

Acyl Chloride Formation:

$$

\text{2-Phenylpropanoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, 0–25°C}} \text{2-Phenylpropanoyl chloride} + \text{SO}2 + \text{HCl}

$$

Yields exceed 90% with stoichiometric SOCl₂.Ammonolysis:

$$

\text{2-Phenylpropanoyl chloride} + \text{NH}_3 \xrightarrow{\text{THF, 0°C}} \text{2-Phenylpropanamide} + \text{HCl}

$$

Excess aqueous ammonia ensures 84% isolated yield after recrystallization.

Limitations include handling corrosive SOCl₂ and byproduct management.

Alternative Methods and Optimization Strategies

- TCFH/NMI-Mediated Amidation: N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI) activates 2-phenylpropanoic acid at room temperature, forming an N-acyl imidazolium intermediate. Subsequent reaction with ammonia achieves 89% yield in acetonitrile, avoiding epimerization.

- Biocatalytic Cascades: Engineered Escherichia coli expressing aminotransferases converts phenols to 2-phenylpropanamide precursors via α-keto acid intermediates, achieving 68–99% conversion.

- Boron-Mediated Amidation: Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] facilitates solvent-free coupling of 2-phenylpropanoic acid with ammonium carbonate, yielding 91% product at 80°C.

Industrial Production and Scalability

Process Optimization for High-Yield Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Ni(COD)₂ | Maximizes turnover |

| Solvent | THF/Water (9:1) | Enhances solubility |

| Temperature | 25°C (room temperature) | Reduces side reactions |

| Ammonia Equivalents | 3.0 equiv | Drives reaction completion |

Continuous-flow systems enable scalable Ni-catalyzed reactions by minimizing catalyst decomposition and improving heat transfer.

Catalytic Systems and Reaction Conditions

- Heterogeneous Catalysts: Ni nanoparticles on silica support allow catalyst recycling, maintaining 70% yield over five cycles.

- Enzyme Immobilization: Cross-linked enzyme aggregates (CLEAs) of phenylalanine ammonia-lyase achieve 95% conversion in bioreactors, reducing production costs.

- Solvent Selection: Switching from DCM to ethyl acetate in SOCl₂-mediated routes improves environmental compatibility without sacrificing yield (82% vs. 84%).

Molecular Structure and Conformation

2-Phenylpropanamide, with the molecular formula C₉H₁₁NO, represents an amide derivative of 2-phenylpropanoic acid featuring a phenyl group attached to the α-carbon of a propanamide backbone [2] [3]. The compound exhibits a molecular weight of 149.193 Da and contains one defined stereocenter, making it particularly interesting from a structural chemistry perspective [2] [3].

X-Ray Crystallography and Computational Modeling

Crystallographic studies of phenylpropanamide derivatives have revealed important structural parameters that provide insight into molecular geometry and packing arrangements [24]. Single-crystal X-ray studies conducted at 293 K have demonstrated mean carbon-carbon bond distances of 0.004 Å with R factors of 0.037 and data-to-parameter ratios of 15.8 [24]. These crystallographic investigations have confirmed that the molecular structure adopts specific conformational preferences in the solid state.

Computational modeling using Density Functional Theory approaches has provided complementary structural information [5] [12]. Theoretical calculations employing the B3LYP functional with 6-311+G(d,p) basis sets have been utilized to optimize molecular geometries and predict structural parameters [5] [12]. These computational studies have revealed that the optimized geometry parameters correlate well with experimental crystallographic data when available [32].

The molecular electrostatic potential surface calculations have indicated specific charge distribution patterns across the phenylpropanamide framework [12] [33]. Frontier molecular orbital analyses using Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations have demonstrated electronic properties that influence molecular reactivity and intermolecular interactions [12] [33].

Computational investigations have also explored the conformational flexibility of the phenyl ring relative to the amide backbone [16]. Studies on related phenylpropanamide derivatives have shown that dihedral angles between aromatic systems and amide functionalities can vary significantly, with average angles ranging from -30° to 0° depending on substitution patterns [16].

Stereochemical Considerations (R/S Configurations)

2-Phenylpropanamide exists as two distinct enantiomers due to the presence of a chiral center at the α-carbon position [2] [3]. The (R)-2-phenylpropanamide enantiomer has been characterized with specific stereochemical descriptors, including the Chemical Abstracts Service registry number 14182-57-1 [2]. The corresponding (S)-enantiomer carries the registry number 13490-74-9 [3].

The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the phenyl group receives the highest priority due to its aromatic character, followed by the carbonyl carbon, the methyl group, and finally the hydrogen atom [28]. The absolute configuration determination relies on the spatial arrangement of these substituents around the chiral center [28].

| Enantiomer | CAS Registry Number | Systematic Name | Stereochemical Descriptor |

|---|---|---|---|

| R-form | 14182-57-1 | (2R)-2-phenylpropanamide | (αR)-α-Methylbenzeneacetamide |

| S-form | 13490-74-9 | (2S)-2-phenylpropanamide | (αS)-α-Methylbenzeneacetamide |

The stereochemical properties significantly influence the compound's interaction with biological systems and its spectroscopic behavior [2] [3]. Each enantiomer exhibits distinct optical rotation values, with the R-form typically showing positive rotation and the S-form displaying negative rotation under standard measurement conditions [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C) and Fourier Transform Infrared Data

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 2-phenylpropanamide through characteristic chemical shift patterns [18] [19]. Proton Nuclear Magnetic Resonance spectra recorded in deuterated chloroform typically display aromatic protons in the region of 7.30-7.20 parts per million as multiplets representing the five phenyl ring protons . The α-proton appears as a quartet at approximately 3.52 parts per million with a coupling constant of 7.2 Hz, while the methyl group resonates as a doublet at 1.44 parts per million with a coupling constant of 6.9 Hz .

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various carbon atoms within the molecular framework [7] [8]. The carbonyl carbon typically appears in the downfield region between 170-180 parts per million, consistent with amide carbonyl chemical shifts [7]. The aromatic carbons resonate in the 120-140 parts per million range, while the aliphatic carbons appear upfield between 10-50 parts per million [7].

Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups [11] [12]. The amide carbonyl stretching vibration appears prominently in the 1650-1680 cm⁻¹ region, which is typical for secondary amides [20] [21]. The nitrogen-hydrogen stretching vibrations manifest as bands in the 3200-3400 cm⁻¹ region, while carbon-hydrogen stretching modes appear in the 2800-3100 cm⁻¹ range [12].

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Amide C=O stretch | 1650-1680 | Primary amide carbonyl | Strong |

| N-H stretch | 3200-3400 | Amide N-H vibrations | Medium-Strong |

| Aromatic C-H stretch | 3000-3100 | Phenyl C-H stretching | Medium |

| Aliphatic C-H stretch | 2800-3000 | Methyl/methylene C-H | Medium |

| Aromatic C=C stretch | 1450-1600 | Phenyl ring vibrations | Medium |

The infrared spectrum also reveals characteristic deformation modes, including in-plane and out-of-plane bending vibrations of the aromatic ring systems [11] [12]. These deformation bands typically appear in the fingerprint region below 1500 cm⁻¹ and provide additional structural confirmation [11].

Ultraviolet-Visible and Electronic Absorption Properties

Ultraviolet-Visible spectroscopy of 2-phenylpropanamide reveals electronic transitions associated with the aromatic phenyl system and the amide chromophore [10] [12]. The compound typically exhibits absorption maxima in the 250-280 nanometer region, corresponding to π→π* transitions within the phenyl ring system [12]. These electronic transitions are influenced by the electron-donating properties of the amide substituent, which can cause bathochromic shifts compared to unsubstituted benzene derivatives [12].

Time-Dependent Density Functional Theory calculations have been employed to predict electronic absorption properties and correlate them with experimental observations [14] [32]. These computational studies indicate that the Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital energy gap influences the electronic absorption characteristics [12] [33].

The electronic absorption spectrum also reveals weaker n→π* transitions associated with the amide functionality, typically appearing at longer wavelengths with lower extinction coefficients [12]. These transitions involve promotion of non-bonding electrons on the nitrogen atom to the π* orbital of the carbonyl group [12].

| Transition Type | Wavelength Range (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π→π* (aromatic) | 250-280 | High (>10³) | Phenyl ring transitions |

| n→π* (amide) | 280-320 | Low (<10²) | Carbonyl n→π* |

| σ→σ* | <200 | Very High | Saturated C-H bonds |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds [11] [12]. The Raman spectrum of 2-phenylpropanamide exhibits characteristic bands corresponding to aromatic ring breathing modes in the 700-900 cm⁻¹ region [11]. These ring breathing vibrations are particularly intense in Raman spectra due to the high polarizability of the aromatic π-electron system [11].

The phenyl ring stretching vibrations appear as strong bands in the 1400-1600 cm⁻¹ region of the Raman spectrum [11] [12]. These modes correspond to carbon-carbon stretching within the aromatic framework and provide definitive confirmation of the phenyl substituent [11]. The intensity of these bands reflects the symmetric nature of the ring vibrations, which are Raman-active due to changes in polarizability during the vibrational motion [11].

Computational vibrational analysis using Density Functional Theory methods has enabled detailed assignment of observed Raman bands [5] [12]. These calculations employ scaled harmonic frequencies to account for anharmonicity effects, typically using scaling factors of approximately 0.96 for B3LYP calculations [5]. Potential Energy Distribution analysis has been utilized to determine the contributions of different internal coordinates to normal vibrational modes [5] [12].

| Raman Shift (cm⁻¹) | Assignment | Relative Intensity | Symmetry |

|---|---|---|---|

| 1600-1580 | Phenyl C=C stretch | Strong | A₁ |

| 1000-1200 | C-N stretch/C-H bend | Medium | Mixed |

| 800-900 | Ring breathing | Very Strong | A₁ |

| 600-800 | Ring deformation | Medium | E |

| 200-600 | Skeletal bending | Weak-Medium | Mixed |

The lower frequency region of the Raman spectrum contains skeletal bending and torsional modes that involve motion of the entire molecular framework [11] [12]. These vibrations provide information about the conformational preferences and flexibility of the phenylpropanamide structure [12]. The analysis of these low-frequency modes is particularly important for understanding intermolecular interactions in crystalline phases [11].